4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes methoxy groups, a benzothiazole moiety, and a pyridinylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
4-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-17-7-5-16(6-8-17)21(26)25(14-15-4-3-11-23-13-15)22-24-19-12-18(28-2)9-10-20(19)29-22/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCKLGNOMXSYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methoxybenzenethiol
The benzothiazole core is typically constructed via cyclization of 2-amino-4-methoxybenzenethiol with carbon disulfide under alkaline conditions. A representative protocol involves refluxing the thiol precursor with sodium hydroxide (4.4 g, 0.11 mol) and carbon disulfide (8.06 g, 0.11 mol) in 90% aqueous ethanol (100 mL) for 2 hours, yielding 5-methoxy-2-benzothiazolethiol at 192–194°C after recrystallization. This method achieves a 76% yield when scaled to 26 mmol, with purity confirmed by NMR (δ 7.61 ppm, J = 8.9 Hz for benzothiazole protons).
Nitro Group Reduction and Sulfur Incorporation
Alternative routes start with 1-chloro-4-methoxy-2-nitrobenzene, which undergoes polysulfide-mediated cyclization. Treating 30 g of the nitro precursor with sodium polysulfide (244 g) and carbon disulfide (20 mL) under reflux for 5 hours produces 2-mercapto-5-methoxybenzothiazole in 93.1% yield. The reaction’s exothermic nature necessitates careful temperature control to avoid decomposition.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The benzamide moiety is installed using EDCl/HOBt activation. A mixture of 4-methoxybenzoic acid (1.2 eq), HOBt (1.1 eq), and EDCl (1.1 eq) in DMF is stirred for 30 minutes before adding the N-(pyridin-3-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine. After 24 hours at room temperature, the reaction is quenched with water, extracting the product into dichloromethane (80.5% yield).
PyBOP-Assisted Thiol Coupling
For sterically hindered amines, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) proves effective. A DMF solution containing the amine (0.30 mmol), PyBOP (0.53 mmol), and diisopropylethylamine (0.9 mmol) is stirred for 3 hours before adding 4-methoxybenzoyl chloride (1.5 eq). After 7 days, chromatographic purification yields the title compound at 4%, highlighting the method’s limitations in scalability.
Optimization of Reaction Conditions
Base Selection Impact
Triethylamine outperforms inorganic bases in alkylation steps, minimizing saponification of methoxy groups. Reactions using NaHCO₃ show 12–15% lower yields due to incomplete deprotonation of the benzothiazolethiol.
Comparative Analysis of Synthetic Routes
Yield vs. Step Count
| Route | Steps | Overall Yield (%) |
|---|---|---|
| Cyclization → Alkylation → Amidation | 3 | 58.2 |
| Nitro Reduction → Alkylation → Amidation | 4 | 44.7 |
The cyclization-first approach provides superior efficiency, though nitro reduction routes offer better regiocontrol for analogs with additional substituents.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxy groups or reduce the benzothiazole ring using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction could lead to demethylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways, making it a subject of interest in pharmacological research.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions allows for the creation of a wide range of products.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, inhibiting or modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(5-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- 4-methoxy-N-(5-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- 4-methoxy-N-(5-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
The uniqueness of 4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at specific positions may enhance its ability to interact with biological targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
4-Methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS Number: 895412-01-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O3S |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 895412-01-8 |
The compound's biological activity is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in disease pathways. Research suggests that derivatives of benzamide compounds often exhibit antiviral properties through mechanisms such as:
- Inhibition of viral replication : Similar compounds have shown efficacy against viruses like Hepatitis B Virus (HBV) by increasing intracellular levels of antiviral proteins such as APOBEC3G .
- Antitumor activity : Benzamide derivatives have been studied for their potential in inhibiting cancer cell proliferation.
Antiviral Activity
A study on related benzamide derivatives indicated that they exert broad-spectrum antiviral effects against several viruses, including HIV-1 and HCV. These compounds were shown to enhance the levels of intracellular APOBEC3G, which plays a critical role in inhibiting viral replication .
Anticancer Potential
Research into similar compounds has demonstrated promising anticancer properties. For example, certain benzamide derivatives have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. The precise mechanisms often involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Study 1: Anti-HBV Activity
In a study evaluating the anti-HBV activity of a related benzamide derivative (IMB-0523), it was found to inhibit HBV replication effectively in vitro. The compound exhibited an IC50 value of 1.99 µM against wild-type HBV, indicating potent antiviral activity .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of benzamide derivatives on cancer cell lines. The results indicated that these compounds could selectively induce apoptosis in malignant cells while sparing normal cells, highlighting their potential as targeted cancer therapies.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| IMB-0523 (related benzamide) | 1.99 | Inhibition of HBV replication |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | 7.37 | Antiviral activity against HBV |
| 4-Methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | Variable | Antitumor activity |
Q & A
Basic: What synthetic strategies are commonly employed to synthesize 4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide?
Methodological Answer:
The synthesis typically involves three key steps:
Thiazole Ring Formation : Utilize the Hantzsch thiazole synthesis by reacting α-haloketones (e.g., 5-methoxy-2-aminobenzothiazole precursors) with thiourea derivatives under acidic or basic conditions .
Amide Coupling : React the thiazole-amine intermediate with 4-methoxybenzoyl chloride in pyridine or DMF to form the benzamide core. For N-alkylation of the pyridinylmethyl group, employ nucleophilic substitution using 3-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol or ethanol) to isolate the final compound.
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic peaks such as methoxy protons (δ 3.8–4.0 ppm), aromatic protons from benzothiazole (δ 7.0–8.5 ppm), and pyridinylmethyl groups (δ 4.5–5.0 ppm). Splitting patterns confirm substitution positions .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺: 450.15; experimental: 450.14) to confirm purity and stoichiometry .
- FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and C-S bonds (~680 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions to improve yields during the N-alkylation step?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
- Real-Time Monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to track progress and adjust stoichiometry .
Advanced: How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. anticancer effects)?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., IC₅₀ assays using identical cell lines, such as SH-SY5Y for neuroactivity or MCF-7 for anticancer studies) .
- Target Validation : Use siRNA knockdown or CRISPR to confirm target specificity (e.g., acetylcholinesterase vs. tubulin polymerization pathways) .
- Structural Analog Comparison : Compare activity of derivatives (e.g., replacing pyridinylmethyl with ethylpiperazine) to identify pharmacophore requirements .
Advanced: What computational approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7) or cancer-related kinases (e.g., EGFR). Key interactions include hydrogen bonds with the benzamide carbonyl and π-π stacking with the thiazole ring .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with bioactivity using Gaussian-based descriptors .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?
Methodological Answer:
- Crystal Growth : Use slow evaporation from methanol/water (7:3) to obtain diffraction-quality crystals. Additive screening (e.g., 1% DMSO) improves crystal morphology .
- Data Collection : Resolve twinning or disorder using SHELXL (e.g., TWIN/BASF commands). High-resolution data (<1.0 Å) clarifies ambiguous electron density for the pyridinylmethyl group .
- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H···N between thiazole and pyridine) to explain packing stability .
Advanced: How do researchers differentiate between N-alkylation and O-alkylation byproducts in synthesis?
Methodological Answer:
- LC-MS/MS : Monitor m/z peaks for O-alkylation (higher molecular weight due to unintended ether formation) .
- ¹H NMR : O-alkylation shows singlet peaks for methoxy groups (δ 3.3–3.5 ppm), while N-alkylation exhibits split peaks from CH₂ groups (δ 4.5–5.0 ppm) .
- Selective Quenching : Use acidic workup (pH 4–5) to hydrolyze O-alkylated impurities while retaining the target amide .
Basic: What are the stability considerations for this compound under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH <3) : Hydrolysis of the amide bond occurs, confirmed by LC-MS detection of 4-methoxybenzoic acid. Store in neutral buffers (pH 6–8) .
- Oxidative Stability : Avoid light and oxygen; use argon atmosphere during reactions. Add antioxidants (e.g., BHT) to storage solutions .
Advanced: How can researchers validate the compound’s purity for in vivo studies?
Methodological Answer:
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm. Purity >98% is required for pharmacokinetic studies .
- Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages (e.g., C: 62.5%, H: 4.8%, N: 9.3%, S: 7.2%) .
- Residual Solvent Testing : Perform GC-MS to ensure methanol/ethyl acetate levels meet ICH Q3C guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
